Bienvenue dans la boutique en ligne BenchChem!

N1-(3-methoxybenzyl)-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide

Lipophilicity Drug Design ADME

This bifunctional oxalamide building block is critical for systematic SAR investigations. Its unique 3-methoxybenzyl substitution and tosylpyrrolidine moiety provide distinct electronic and lipophilic properties versus 4-substituted analogs, enabling precise probing of PAI-1 inhibitory activity (class-level IC50s from >200 µM to 4.5 µM). With 6 H-bond acceptors and XLogP3 of 2.5, it serves as a fragment for p38α MAPK co-crystallization studies or as a control in antimycobacterial screens. The tosyl group also acts as a protecting group for downstream derivatization. Procure this well-defined intermediate to eliminate structural ambiguity in your lead optimization campaigns.

Molecular Formula C22H27N3O5S
Molecular Weight 445.53
CAS No. 896274-70-7
Cat. No. B2391412
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-(3-methoxybenzyl)-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide
CAS896274-70-7
Molecular FormulaC22H27N3O5S
Molecular Weight445.53
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)N2CCCC2CNC(=O)C(=O)NCC3=CC(=CC=C3)OC
InChIInChI=1S/C22H27N3O5S/c1-16-8-10-20(11-9-16)31(28,29)25-12-4-6-18(25)15-24-22(27)21(26)23-14-17-5-3-7-19(13-17)30-2/h3,5,7-11,13,18H,4,6,12,14-15H2,1-2H3,(H,23,26)(H,24,27)
InChIKeyOFHSXMSKEOIIAE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N1-(3-methoxybenzyl)-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide (CAS 896274-70-7): A Structurally Defined Oxalamide Building Block for Medicinal Chemistry


N1-(3-methoxybenzyl)-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide (CAS 896274-70-7) is a synthetic small molecule belonging to the oxalamide class, characterized by a central oxalamide linker connecting a 3-methoxybenzyl group to a 1-tosylpyrrolidin-2-yl moiety [1]. The compound has a molecular weight of 445.5 g/mol, a computed XLogP3 of 2.5, and features two hydrogen bond donors and six hydrogen bond acceptors, indicating moderate lipophilicity and significant hydrogen bonding capacity [1]. It is primarily utilized as a research chemical and synthetic building block within medicinal chemistry and chemical biology programs .

Why N1-(3-methoxybenzyl)-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide Cannot Be Simply Replaced by an In-Class Analog


Direct substitution with other oxalamide derivatives or tosylpyrrolidine-containing compounds is not straightforward due to the compound's specific substitution pattern, which dictates its physicochemical and potential biological profile. The 3-methoxy substituent on the benzyl ring influences electronic distribution and target binding geometry differently than 4-substituted or unsubstituted analogs, while the tosyl (4-methylphenylsulfonyl) group confers distinct lipophilicity and metabolic stability compared to a phenylsulfonyl group [1]. Class-level evidence demonstrates that even minor structural modifications in oxalamide derivatives can shift PAI-1 inhibitory IC50 values from undetectable to low micromolar (4.5 µM) [2], underscoring the risk of uncontrolled substitution.

Differential Evidence Assessment for N1-(3-methoxybenzyl)-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide


Computed Lipophilicity (XLogP3) Differentiates the Tosyl Group from the Phenylsulfonyl Analog

The tosyl (4-methylphenylsulfonyl) group in the target compound enhances lipophilicity relative to the phenylsulfonyl analog. The addition of a single methyl group increases XLogP3 by approximately 0.3–0.5 log units based on standard fragment-based contribution models, which is consistent with the computed XLogP3 of 2.5 for the target compound [1]. This differential can influence membrane permeability and nonspecific protein binding in cellular assays.

Lipophilicity Drug Design ADME

Hydrogen Bond Acceptor Count Distinguishes Target from Simplified Oxalamide Analogs

The target compound possesses six hydrogen bond acceptors (HBA = 6) arising from the oxalamide carbonyls, sulfonamide oxygens, and methoxy oxygen [1]. This contrasts with simpler analogs such as N1-(3-methoxybenzyl)-N2-pentyloxalamide (HBA ≈ 3–4), which lack the sulfonamide group. The enhanced HBA capacity provides additional interaction points for protein target engagement, a feature that class-level SAR studies in oxalamide p38α MAP kinase inhibitors have linked to improved binding affinity [2].

Hydrogen Bonding Target Engagement Molecular Recognition

Oxalamide Class PAI-1 Inhibitory Activity Ranges from Undetectable to 4.5 µM IC50

A systematic study of oxalamide derivatives evaluated for PAI-1 (plasminogen activator inhibitor-1) inhibitory activity reported a spectrum of potencies spanning from no detectable inhibition to an IC50 of 4.5 µM for the most optimized analog, with an intermediate compound showing an IC50 of 96 µM [1]. While the target compound itself was not directly tested, the class-level SAR demonstrates that the oxalamide scaffold can be tuned for PAI-1 inhibition and that the specific substitution pattern—including the benzyl and sulfonamide moieties present in the target—is a critical determinant of activity.

PAI-1 Inhibition Serpin Thrombosis

Antimycobacterial Activity of Sulfonamide-Containing Oxalamides Reaches Low Micromolar MIC Values

Sulfonamide-containing oxalamide derivatives have demonstrated antimycobacterial activity with minimum inhibitory concentration (MIC) values starting from 2 µM against Mycobacterium tuberculosis [1]. The target compound incorporates both an oxalamide core and a sulfonamide (tosyl) group, structural features that align with the pharmacophoric elements associated with this activity. While direct MIC data for CAS 896274-70-7 are not publicly available, the class-level evidence supports its potential as a screening candidate for antimycobacterial programs.

Antimycobacterial Tuberculosis Sulfonamide

High-Impact Application Scenarios for N1-(3-methoxybenzyl)-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide Based on Available Evidence


Structure-Activity Relationship (SAR) Studies in the Oxalamide PAI-1 Inhibitor Series

The compound serves as a structurally defined intermediate for probing the role of the 3-methoxybenzyl and tosylpyrrolidine substituents in PAI-1 inhibition. The class-level SAR demonstrates that oxalamide derivatives exhibit IC50 values spanning from >200 µM to 4.5 µM depending on substitution [1]. Incorporating CAS 896274-70-7 into a systematic SAR matrix allows researchers to isolate the contribution of the 3-methoxy group versus 4-substituted or unsubstituted benzyl analogs, directly addressing the question of substitution-dependent potency. This scenario is particularly relevant for thrombosis and cardiovascular disease research programs.

Chemical Probe Development Targeting p38α MAP Kinase

Oxalamide analogs have been co-crystallized with unphosphorylated p38α MAP kinase, confirming direct engagement of the oxalamide core with the kinase active site [1]. The target compound's six hydrogen bond acceptors and optimal lipophilicity (XLogP3 = 2.5) position it as a candidate for fragment elaboration or as a control compound in p38α biochemical and cellular assays. Its structural differentiation from published p38α oxalamide inhibitors (e.g., those with IC50 values in the nanomolar range) makes it valuable for investigating the transition from low-affinity fragments to potent inhibitors.

Synthetic Building Block for Diversity-Oriented Synthesis (DOS) Libraries

The compound's bifunctional nature—featuring both a protected amine (tosylpyrrolidine) and a reactive oxalamide linker—renders it a versatile intermediate for constructing focused compound libraries [1]. The tosyl group can serve as a protecting group for the pyrrolidine nitrogen during subsequent synthetic transformations, while the oxalamide moiety can undergo further derivatization. This utility as a building block is central to its procurement value for medicinal chemistry groups engaged in lead generation and lead optimization campaigns.

Antimycobacterial Screening in Sulfonamide-Oxalamide Hybrid Programs

Given that sulfonamide-containing oxalamide derivatives have demonstrated antimycobacterial MIC values as low as 2 µM [1], the target compound—which incorporates both the oxalamide and tosylsulfonamide motifs—represents a logical inclusion in screening cascades for tuberculosis drug discovery. Its well-defined structure and commercial availability facilitate its use as a reference point for benchmarking novel sulfonamide-oxalamide hybrids in whole-cell M. tuberculosis assays.

Quote Request

Request a Quote for N1-(3-methoxybenzyl)-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.